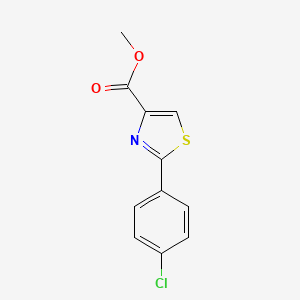

Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate

Descripción

Propiedades

Fórmula molecular |

C11H8ClNO2S |

|---|---|

Peso molecular |

253.71 g/mol |

Nombre IUPAC |

methyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H8ClNO2S/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 |

Clave InChI |

ROGKOEIZDNPIQD-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1.1 Hantzsch Thiazole Synthesis

The most widely employed method for synthesizing Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate involves the Hantzsch thiazole synthesis. This method entails the cyclocondensation of a 4-chlorophenyl-substituted thioamide with an α-haloketone or α-haloester derivative, such as methyl bromopyruvate.

-

- React 4-chlorophenyl thioamide with methyl bromopyruvate in anhydrous solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

- Use a catalytic base such as triethylamine or potassium carbonate to facilitate the reaction.

- Maintain the reaction temperature between 60°C and 80°C to optimize yield and minimize side reactions.

- Reaction time varies from several hours to overnight, depending on scale and reagent purity.

-

- The thioamide sulfur attacks the electrophilic α-haloketone carbon, initiating cyclization.

- Subsequent intramolecular condensation forms the thiazole ring.

- The methyl ester group is introduced via the α-haloester moiety.

1.2 Alternative Cyclization Approaches

- Some protocols utilize phenylacetaldehyde derivatives and methyl dichloroacetate under basic conditions (e.g., sodium methoxide in methanol) at low temperatures (0°C) to form intermediates that cyclize to thiazole carboxylates.

- Reflux conditions in toluene with catalysts like p-toluenesulfonic acid and mercaptoacetic acid have been reported for related thiazole derivatives, indicating possible adaptations for the chlorophenyl-substituted analogs.

Industrial Production Considerations

- Industrial synthesis generally scales up the Hantzsch method with modifications to improve throughput and product quality.

- Continuous flow reactors are often employed to enhance heat and mass transfer, allowing precise temperature control and shorter reaction times.

- Solvent choice is critical; anhydrous and aprotic solvents such as DMF or THF are preferred for reaction consistency.

- Post-reaction purification typically involves solvent extraction, followed by recrystallization or chromatographic techniques to ensure high purity.

Purification and Characterization

- Column Chromatography: Silica gel columns with hexane/ethyl acetate gradients effectively separate the target compound from impurities.

- Recrystallization: Optimal solvents include ethanol/water mixtures (4:1 v/v) or dichloromethane/hexane combinations. Slow evaporation at low temperature (around 4°C) promotes crystal formation suitable for further analysis.

3.2 Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- [^1H NMR](pplx://action/followup): Confirms the presence of aromatic protons from the 4-chlorophenyl group and methyl ester protons.

- [^13C NMR](pplx://action/followup): Validates carbonyl carbon resonance (~165–170 ppm) and aromatic carbons.

- High-Resolution Mass Spectrometry (HRMS):

- Confirms molecular ion peak [M+H]^+ corresponding to the molecular formula C11H8ClNO2S.

- Melting Point Analysis:

- Provides a purity check; literature values help verify compound identity.

- Elemental Analysis and X-ray Crystallography:

- Used for definitive structural confirmation and to assess purity.

Reaction Optimization and Byproduct Management

| Parameter | Recommended Condition | Notes |

|---|---|---|

| Temperature | 60–80°C | Avoids decomposition and side reactions |

| Solvent | Anhydrous DMF or THF | Ensures reaction efficiency |

| Base Catalyst | Triethylamine or potassium carbonate | Neutralizes acids formed during reaction |

| Reaction Time | 4–12 hours | Monitored by TLC for completion |

| Purification | Column chromatography, recrystallization | Removes unreacted starting materials and side products |

- Dimerized thiazole derivatives due to overreaction at elevated temperatures.

- Hydrolyzed carboxylate species from moisture exposure.

- Strict temperature control during synthesis.

- Use of dry solvents and inert atmosphere (nitrogen or argon).

- Prompt purification to remove unstable intermediates.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Ester Hydrolysis and Derivatives

The methyl ester group at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which serves as a precursor for further derivatization.

Key Findings :

-

Hydrolysis proceeds efficiently in ethanol/water mixtures with catalytic KOH .

-

Subsequent amidation with aryl amines yields biologically active carboxamides (e.g., ethyl 5-(phenylcarbamoyl)thiazole-4-carboxylate) .

Thiazole Ring Functionalization

The electron-deficient thiazole ring participates in regioselective reactions, particularly at the 5-position, which remains unsubstituted in the parent compound.

Electrophilic Substitution

Mechanistic Insight :

-

Bromination occurs preferentially at the 5-position due to electron withdrawal by the 4-carboxylate group, directing electrophiles to the least deactivated site .

4-Chlorophenyl Substituent Reactivity

The 4-chlorophenyl group at position 2 exhibits limited reactivity under standard conditions but undergoes substitution under catalytic coupling.

Key Findings :

-

Palladium-catalyzed cross-coupling replaces chlorine with aryl/heteroaryl groups, enabling structural diversification .

-

Direct nucleophilic substitution is inefficient, likely due to steric protection by the thiazole ring .

Biological Activity Through Target Interactions

The compound inhibits Mycobacterium tuberculosis growth () by targeting the condensing enzyme mtFabH, critical for bacterial fatty acid biosynthesis .

Structure–Activity Relationship (SAR) :

-

The 4-carboxylate group enhances binding to mtFabH’s active site via H-bonding with His244 and Asn274 .

-

Substitution at the 5-position (e.g., bromine) improves potency by occupying the enzyme’s hydrophobic longitudinal channel .

Comparative Reactivity of Analogues

A comparison with structurally related thiazoles highlights unique reactivity patterns:

Industrial-Scale Reaction Optimization

Continuous flow reactors improve yield (≥85%) and purity (≥98%) for ester hydrolysis and coupling reactions by maintaining precise temperature control () and reagent stoichiometry .

Aplicaciones Científicas De Investigación

Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, thiazole derivatives are known to inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity: The amino group in Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate enhances its ability to induce Oct3/4, a critical transcription factor in pluripotency, compared to the unmodified methyl ester .

Halogen Influence :

- Fluorine substitution (4-F-phenyl) improves electronic properties, which may enhance binding affinity in receptor-ligand interactions compared to the 4-Cl-phenyl variant .

Ester Group Variations :

- Methyl esters (e.g., Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate) are generally more reactive to hydrolysis than ethyl esters, impacting metabolic stability and bioavailability .

Table 2: Comparative Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) |

|---|---|---|---|

| Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate | 253.7 | ~2.8 | Low |

| Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | 296.7 | ~3.1 | Moderate (DMSO) |

| Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate | 288.1 | ~3.5 | Very Low |

| Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate | 237.2 | ~2.3 | Moderate |

- Safety Notes: Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate requires stringent handling due to its hazardous classification . No specific toxicity data are available for the methyl 4-chlorophenyl variant, but its lower logP suggests reduced bioaccumulation risk compared to dichloro analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via the Hantzsch thiazole synthesis, involving cyclocondensation of a 4-chlorophenyl-substituted thioamide with methyl bromopyruvate. Optimization includes controlling temperature (60–80°C), using anhydrous solvents (e.g., DMF or THF), and catalytic bases like triethylamine. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. How should researchers characterize Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate to confirm structural integrity and purity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : and NMR to verify substituent positions (e.g., 4-chlorophenyl integration, methyl ester resonance).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion ([M+H]) and fragmentation patterns.

- Melting Point Analysis : Compare with literature values (if available) to assess purity.

- Elemental Analysis : Validate empirical formula. Cross-referencing with crystallographic data (e.g., CCDC entries) enhances reliability .

Q. What solvent systems are optimal for recrystallizing Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate?

- Methodological Answer : Recrystallization from ethanol/water (4:1 v/v) or dichloromethane/hexane mixtures typically yields high-purity crystals. Slow evaporation at 4°C promotes crystal growth for X-ray diffraction studies. Solvent polarity should balance solubility and crystal lattice stability .

Advanced Research Questions

Q. What crystallographic refinement strategies are recommended when solving the crystal structure of Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate derivatives?

- Methodological Answer : Use SHELXL for small-molecule refinement:

- Apply anisotropic displacement parameters for non-H atoms.

- Address twinning with the TWIN command if diffraction data shows pseudo-merohedral twinning.

- Validate refinement using Mercury CSD ’s geometry analysis tools (e.g., bond-length outliers, Hirshfeld surfaces). For disordered regions, apply PART instructions and restraints .

Q. How can computational methods complement experimental data in analyzing the electronic properties of Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and UV-Vis absorption. Basis sets like B3LYP/6-311+G(d,p) are suitable.

- Molecular Docking : Screen against biological targets (e.g., enzymes) to hypothesize bioactivity. Use AutoDock Vina with flexible ligand settings.

- Electrostatic Potential Maps : Generate via Gaussian to identify nucleophilic/electrophilic sites for derivatization .

Q. How should researchers address discrepancies between theoretical predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- For NMR shifts: Compare experimental chemical shifts with DFT-calculated values (e.g., using GIAO method). Adjust solvent polarity in simulations to match experimental conditions.

- For vibrational spectra (IR): Assign peaks via frequency calculations, noting scaling factors (0.96–0.98 for B3LYP).

- If contradictions persist, re-examine sample purity or consider alternative conformers/tautomers in simulations .

Q. What strategies are effective in resolving conflicting crystallographic data for polymorphic forms of Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate?

- Methodological Answer :

- Perform packing similarity analysis in Mercury CSD to compare unit cells and intermolecular interactions (e.g., π-π stacking, halogen bonds).

- Use differential scanning calorimetry (DSC) to identify thermal phase transitions.

- Employ PIXEL (in CrystalExplorer) to quantify lattice energies and stabilize polymorph stability hierarchies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.